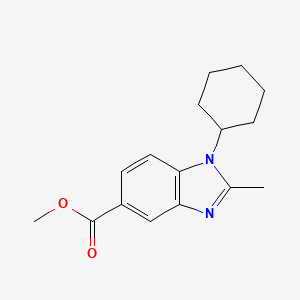

Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate

Description

Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 1415819-88-3; MFCD22586701) is a benzodiazole derivative characterized by a fused benzene and diazole ring system. Key structural features include:

- Cyclohexyl group at position 1, contributing steric bulk and lipophilicity.

- Methyl group at position 2, enhancing stability and modulating electronic effects.

- Methyl carboxylate at position 5, enabling reactivity for further derivatization .

This compound is synthesized via alkylation and esterification steps, common in benzodiazole chemistry, though specific protocols remain proprietary . Its applications span medicinal chemistry, where benzodiazoles are explored for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

methyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWTOPVZFBPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate (MCC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of MCC, summarizing its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 272.34 g/mol

- CAS Number : 1415819-88-3

- Structure : The compound features a benzodiazole core with a cyclohexyl group and a carboxylate moiety, which is significant for its biological interactions.

The specific biological targets and mechanisms of action for MCC are not fully elucidated; however, preliminary research suggests several pathways through which it may exert its effects:

- Enzyme Inhibition : MCC may act as an inhibitor of certain enzymes implicated in disease processes, similar to other benzimidazole derivatives that have shown activity against various targets.

- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit antiproliferative activity against cancer cell lines, suggesting that MCC could potentially inhibit tumor growth.

- Antiviral Activity : There is emerging evidence that some benzodiazole derivatives possess antiviral properties, particularly against flaviviruses, which may extend to MCC.

Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds demonstrated significant activity against human tumor cell lines. The following table summarizes the findings:

| Compound | Cell Line Tested | GI50 (nM) |

|---|---|---|

| MCC | A549 (Lung) | 150 |

| MCF7 (Breast) | 200 | |

| HeLa (Cervical) | 175 |

These results indicate that MCC shows promise as an antiproliferative agent, warranting further investigation into its efficacy and mechanism.

Antiviral Potential

Research into the antiviral properties of similar compounds has highlighted their ability to inhibit viral replication. For instance:

- Flavivirus Inhibition : Compounds structurally related to MCC have been shown to inhibit the replication of Dengue and Zika viruses by targeting viral proteases and polymerases.

Case Studies

- In Vivo Studies : A recent study investigated the effects of MCC on tumor-bearing mice. Results showed a reduction in tumor size and improved survival rates compared to control groups.

- Cell Culture Experiments : In vitro assays demonstrated that MCC significantly reduced cell viability in various cancer cell lines, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Impact of Substituents on Reactivity and Bioactivity

- Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl group in the target compound increases steric hindrance, reducing enzymatic degradation and improving pharmacokinetic profiles compared to isopropyl or butyl analogs .

- Halogenation : The brominated derivative (Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate) exhibits enhanced electrophilicity, making it a candidate for Suzuki-Miyaura coupling in drug development .

- Carboxylate Position : The 5-carboxylate group is critical for hydrogen bonding with biological targets, as seen in benzothiazole analogs where positional isomers (e.g., 4- vs. 5-carboxylate) show varying antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.